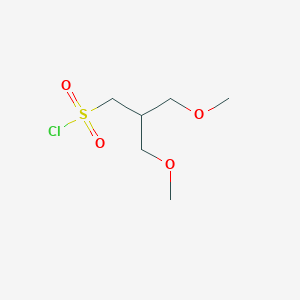
4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine (4C6M3P) is a novel compound with a wide range of applications in scientific research. It is an organic compound of the pyridazine family and is used as a reagent in various laboratory settings. 4C6M3P is an important intermediate in the synthesis of various organic compounds, and it has been used in various biological and medicinal studies. Its unique properties make it an attractive option for researchers in many fields.
Scientific Research Applications
Synthesis and Structural Analysis
4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine is a heterocyclic compound with significant pharmaceutical importance. The synthesis involves treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to obtain the desired compound. This compound has been elucidated through spectroscopic techniques (IR, NMR, LC-MS) and X-ray diffraction analysis, demonstrating its potential in medicinal chemistry due to its structural features and interactions, including C-H...N intermolecular hydrogen bond and C-Cl...cg interactions. Density functional theory (DFT) calculations and Hirshfeld surface analysis further confirm the theoretical and experimental harmony of its structure, highlighting its importance in the synthesis of pharmaceuticals (Hamdi Hamid Sallam et al., 2021).
Potential as Acetylcholinesterase Inhibitors
Research into this compound derivatives has shown promise in the development of acetylcholinesterase inhibitors. Structural modifications of pyridazine analogues have led to observations that the introduction of a lipophilic environment in specific positions is favorable for enhancing acetylcholinesterase-inhibitory activity. Among several derivatives, certain compounds have demonstrated significant potency as inhibitors, indicating potential therapeutic applications in treating diseases such as Alzheimer's (J. Contreras et al., 2001).
Antimicrobial Activity
The synthesis of novel thieno[2,3-c]pyridazines, using this compound as a starting material, has been explored for antibacterial activities. This research led to the development of compounds with confirmed structures through elemental analyses and spectral data. Initial evaluations have shown these compounds to possess antibacterial activities, suggesting potential for further exploration as antimicrobial agents (A. S. Al-Kamali et al., 2014).
Properties
IUPAC Name |
4-chloro-6-(4-methylphenoxy)-3-phenylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-7-9-14(10-8-12)21-16-11-15(18)17(20-19-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXDJBNCHZZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C(=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)
![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)



![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)
